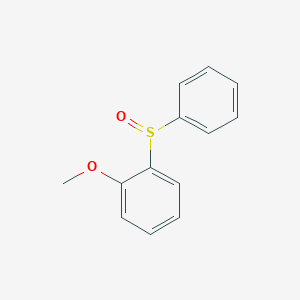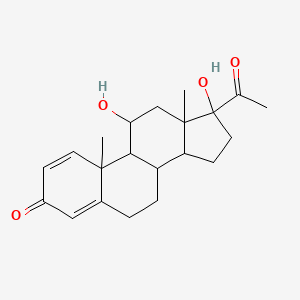
11,17-Dihydroxypregna-1,4-diene-3,20-dione
Übersicht
Beschreibung
11,17-Dihydroxypregna-1,4-diene-3,20-dione is a synthetic steroid compound with significant pharmacological properties. It is known for its role as an impurity in the synthesis of Fluorometholone, a glucocorticoid used for its anti-inflammatory effects . The compound has a molecular formula of C22H30O4 and a molecular weight of 358.47 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 11,17-Dihydroxypregna-1,4-diene-3,20-dione involves multiple steps, starting from precursor steroids. One common method includes the hydroxylation of pregna-1,4-diene-3,20-dione at the 11 and 17 positions . This process typically requires specific catalysts and controlled reaction conditions to ensure the correct hydroxylation pattern.
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as crystallization and purification to isolate the desired product .
Analyse Chemischer Reaktionen
Reaktionstypen: 11,17-Dihydroxypregna-1,4-dien-3,20-dion durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Reaktion kann die Hydroxylgruppen weiter modifizieren und sie möglicherweise in Ketone oder andere funktionelle Gruppen umwandeln.
Reduktion: Reduktionsreaktionen können die Doppelbindungen in der Dienstruktur verändern und die Gesamtreaktivität der Verbindung beeinflussen.
Substitution: Die Hydroxylgruppen können an Substitutionsreaktionen teilnehmen, bei denen sie durch andere funktionelle Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen:
Oxidationsmittel: Wie Kaliumpermanganat oder Chromtrioxid.
Reduktionsmittel: Wie Natriumborhydrid oder Lithiumaluminiumhydrid.
Substitutionsreagenzien: Einschließlich Halogenierungsmitteln oder Sulfonylchloriden.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So können durch Oxidation Ketone entstehen, während Substitutionsreaktionen verschiedene Derivate mit veränderten funktionellen Gruppen hervorbringen können .
Wissenschaftliche Forschungsanwendungen
11,17-Dihydroxypregna-1,4-dien-3,20-dion hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Zwischenprodukt bei der Synthese anderer Steroidverbindungen verwendet.
Biologie: Untersucht wegen seiner Auswirkungen auf zelluläre Prozesse und Signalwege.
Medizin: Untersucht wegen seiner potenziellen therapeutischen Wirkungen, insbesondere bei entzündungshemmenden Behandlungen.
Industrie: Verwendet in der Produktion von Arzneimitteln und anderen chemischen Produkten.
5. Wirkmechanismus
Der Wirkmechanismus von 11,17-Dihydroxypregna-1,4-dien-3,20-dion umfasst seine Wechselwirkung mit Glukokortikoidrezeptoren. Nach Bindung an diese Rezeptoren kann die Verbindung die Expression spezifischer Gene modulieren, die an Entzündungsreaktionen beteiligt sind. Diese Wechselwirkung führt zur Unterdrückung von pro-inflammatorischen Zytokinen und anderen Mediatoren, wodurch ihre entzündungshemmenden Wirkungen erzielt werden .
Ähnliche Verbindungen:
Fluorometholon: Ein Glukokortikoid mit ähnlichen entzündungshemmenden Eigenschaften.
Methylprednisolon: Ein weiteres Steroid, das wegen seiner starken entzündungshemmenden Wirkungen eingesetzt wird.
Prednisolon: Ein weit verbreitetes Kortikosteroid mit ähnlicher Struktur und Funktion.
Einzigartigkeit: 11,17-Dihydroxypregna-1,4-dien-3,20-dion ist einzigartig aufgrund seines spezifischen Hydroxylierungsmusters an den Positionen 11 und 17, das zu seinem besonderen pharmakologischen Profil beiträgt. Dieses strukturelle Merkmal unterscheidet es von anderen Steroiden und beeinflusst seine Reaktivität und biologische Aktivität .
Wirkmechanismus
The mechanism of action of 11,17-Dihydroxypregna-1,4-diene-3,20-dione involves its interaction with glucocorticoid receptors. Upon binding to these receptors, the compound can modulate the expression of specific genes involved in inflammatory responses. This interaction leads to the suppression of pro-inflammatory cytokines and other mediators, thereby exerting its anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
Fluorometholone: A glucocorticoid with similar anti-inflammatory properties.
Methylprednisolone: Another steroid used for its potent anti-inflammatory effects.
Prednisolone: A widely used corticosteroid with a similar structure and function.
Uniqueness: 11,17-Dihydroxypregna-1,4-diene-3,20-dione is unique due to its specific hydroxylation pattern at the 11 and 17 positions, which contributes to its distinct pharmacological profile. This structural feature differentiates it from other steroids and influences its reactivity and biological activity .
Eigenschaften
IUPAC Name |
17-acetyl-11,17-dihydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O4/c1-12(22)21(25)9-7-16-15-5-4-13-10-14(23)6-8-19(13,2)18(15)17(24)11-20(16,21)3/h6,8,10,15-18,24-25H,4-5,7,9,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQZSMOGWYFPKCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60864943 | |
| Record name | 11,17-Dihydroxypregna-1,4-diene-3,20-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60864943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20423-99-8 | |
| Record name | Deprodone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.811 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{1H-pyrrolo[2,3-b]pyridin-6-yl}acetonitrile](/img/structure/B12316930.png)

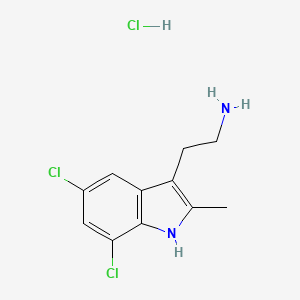
![7-Pyridin-4-yl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B12316968.png)
![N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methylidene}hydroxylamine](/img/structure/B12316969.png)
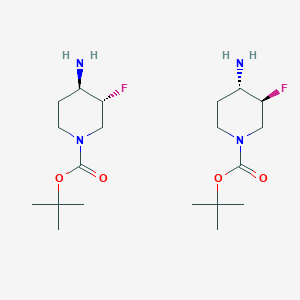
![N-(tert.-Butoxycarbonyl)3-[4-(1-pyrrolyl)phenyl]-L-alanine](/img/structure/B12316978.png)
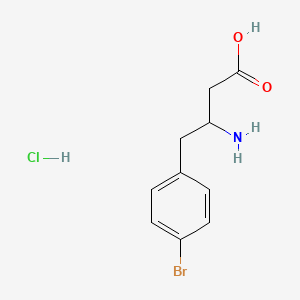
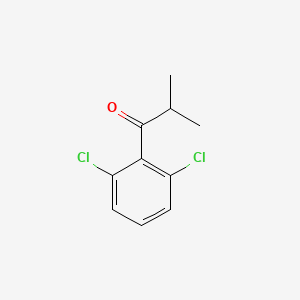
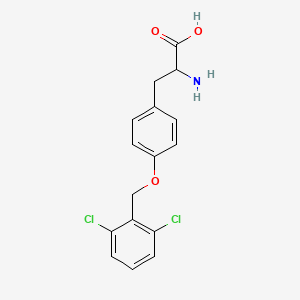
![2-[4-Hydroxy-6-(hydroxymethyl)-2-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl)oxy-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12317003.png)
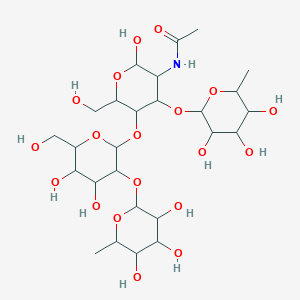
![5-bromo-1-(3-chlorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12317026.png)
